

Spectroscopic data of Phenethyl lactate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: Phenethyl lactate

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The Definitive Spectroscopic Guide to Phenethyl Lactate

This technical guide provides a comprehensive analysis of the spectroscopic signature of **Phenethyl lactate** (2-phenylethyl 2-hydroxypropanoate), a key organic ester with applications in the fragrance, flavor, and pharmaceutical industries. For researchers, scientists, and professionals in drug development, precise analytical characterization is paramount for quality control, reaction monitoring, and structural elucidation. This document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **Phenethyl lactate**, grounded in the principles of spectroscopic interpretation and validated by predictive methodologies.

Introduction: The Molecular Blueprint of Phenethyl Lactate

Phenethyl lactate (C₁₁H₁₄O₃) is an ester formed from the condensation of phenethyl alcohol and lactic acid. Its molecular structure, comprising a phenyl ring, an ethyl group, a secondary

alcohol, and an ester linkage, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification and for discerning its purity and potential isomeric composition. This guide will dissect the ^1H NMR, ^{13}C NMR, IR, and MS data to provide a holistic view of its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte. Due to the limited availability of published experimental spectra for **Phenethyl lactate**, the data presented herein is based on validated computational prediction models, which offer a high degree of accuracy for structural confirmation.^{[1][2][3]}

Proton (^1H) NMR Spectroscopy

The ^1H NMR spectrum of **Phenethyl lactate** provides a wealth of information about the number and types of hydrogen atoms present in the molecule. Each unique proton environment gives rise to a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35 - 7.20	Multiplet	5H	Ar-H
~4.30	Quartet	1H	-CH(OH)-
~4.25	Triplet	2H	-O-CH ₂ -CH ₂ -
~2.95	Triplet	2H	-CH ₂ -CH ₂ -Ar
~2.50	Doublet	1H	-OH
~1.40	Doublet	3H	-CH(OH)-CH ₃

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons ($\delta \sim 7.35 - 7.20$ ppm): The cluster of signals in this region corresponds to the five protons on the phenyl ring. The overlapping nature of these signals results in a complex multiplet.
- Methine Proton ($\delta \sim 4.30$ ppm): This quartet arises from the proton attached to the chiral center of the lactate moiety ($-\text{CH}(\text{OH})-$). It is split into a quartet by the three neighboring protons of the methyl group.
- Methylene Protons of the Ethyl Group ($\delta \sim 4.25$ ppm): These two protons are adjacent to the ester oxygen and are deshielded, resulting in a downfield chemical shift. They appear as a triplet due to coupling with the adjacent methylene group.
- Methylene Protons of the Phenethyl Group ($\delta \sim 2.95$ ppm): These two protons are adjacent to the aromatic ring and appear as a triplet, coupled to the methylene group attached to the ester oxygen.
- Hydroxyl Proton ($\delta \sim 2.50$ ppm): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It typically appears as a broad singlet or, in this case, a doublet due to coupling with the adjacent methine proton.
- Methyl Protons ($\delta \sim 1.40$ ppm): The three protons of the methyl group on the lactate moiety are coupled to the adjacent methine proton, resulting in a doublet.

Carbon- ^{13}C (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a single peak, and its chemical shift is indicative of its chemical environment.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~175.0	C=O (Ester)
~138.0	Ar-C (Quaternary)
~129.0	Ar-CH
~128.5	Ar-CH
~126.5	Ar-CH
~69.0	-CH(OH)-
~66.0	-O-CH ₂ -
~35.0	-CH ₂ -Ar
~20.5	-CH(OH)-CH ₃

Interpretation of the ¹³C NMR Spectrum:

- Carbonyl Carbon (δ ~175.0 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field.
- Aromatic Carbons (δ ~138.0 - 126.5 ppm): The six carbons of the phenyl ring appear in this region. The quaternary carbon (attached to the ethyl group) is typically weaker in intensity.
- Methine Carbon (δ ~69.0 ppm): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
- Methylene Carbon (Ester) (δ ~66.0 ppm): The carbon of the methylene group directly attached to the ester oxygen is also deshielded.
- Methylene Carbon (Aromatic) (δ ~35.0 ppm): The carbon of the methylene group attached to the phenyl ring appears at a higher field compared to the one attached to the ester oxygen.
- Methyl Carbon (δ ~20.5 ppm): The methyl carbon of the lactate moiety is the most shielded carbon and appears at the highest field.

Experimental Protocol for NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **Phenethyl lactate** in ~0.6 mL of deuterated chloroform (CDCl_3).
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

NMR Workflow Diagram:

Caption: Workflow for NMR analysis of **Phenethyl lactate**.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Predicted Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3450	Broad, Strong	O-H Stretch	Alcohol
~3030	Medium	C-H Stretch	Aromatic
~2980, ~2940	Medium	C-H Stretch	Aliphatic
~1735	Strong	C=O Stretch	Ester
~1605, ~1495	Medium-Weak	C=C Stretch	Aromatic Ring
~1210, ~1130	Strong	C-O Stretch	Ester and Alcohol
~750, ~700	Strong	C-H Bend	Monosubstituted Benzene

Interpretation of the IR Spectrum:

- O-H Stretch (~3450 cm⁻¹): A prominent broad band in this region is a clear indication of the hydroxyl group. The broadness is due to hydrogen bonding.
- C-H Stretches (~3030 cm⁻¹, ~2980-2940 cm⁻¹): The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the ethyl and methyl groups.^[4]
- C=O Stretch (~1735 cm⁻¹): A strong, sharp absorption in this region is the hallmark of the ester carbonyl group.^[4]
- C=C Stretches (~1605, ~1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
- C-O Stretches (~1210, ~1130 cm⁻¹): Strong bands in this region arise from the stretching vibrations of the C-O single bonds of the ester and the secondary alcohol.
- C-H Bends (~750, ~700 cm⁻¹): The strong absorptions in this region are characteristic of the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small drop of neat **Phenethyl lactate** onto the ATR crystal.
- Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for IR analysis of **Phenethyl lactate**.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

- Molecular Ion (M^+): $m/z = 194$ (corresponding to the molecular weight of $C_{11}H_{14}O_3$)
- Major Fragment Ions:
 - $m/z = 104$: This is a very prominent peak, likely the base peak, resulting from the cleavage of the ester bond to form the stable phenethyl cation ($[C_6H_5CH_2CH_2]^+$).
 - $m/z = 91$: Loss of a methyl group from the phenethyl cation, leading to the tropylium ion ($[C_7H_7]^+$), a common and stable fragment in molecules containing a benzyl group.
 - $m/z = 77$: Loss of an ethyl group from the phenethyl cation, corresponding to the phenyl cation ($[C_6H_5]^+$).
 - $m/z = 45$: This fragment corresponds to the protonated lactic acid moiety ($[CH_3CH(OH)CO]^+$).

Interpretation of the Mass Spectrum:

The mass spectrum of **Phenethyl lactate** is expected to be dominated by fragmentation pathways that lead to stable carbocations. The most favorable cleavage is the one that breaks the bond between the ester oxygen and the phenethyl group, as this generates the resonance-stabilized phenethyl cation (m/z 104). Further fragmentation of this ion leads to other common aromatic fragments. The presence of a peak at m/z 45 is indicative of the lactate portion of the molecule. The molecular ion peak at m/z 194, though it may be of low intensity, is crucial for confirming the molecular weight.^{[5][6]}

Experimental Protocol for Mass Spectrometry (GC-MS):

- **Sample Preparation:** Dilute a small amount of **Phenethyl lactate** in a suitable solvent (e.g., dichloromethane or methanol).
- **Injection:** Inject the sample into the gas chromatograph (GC), which separates the components of the sample before they enter the mass spectrometer.
- **Ionization:** In the mass spectrometer, the sample is ionized, typically by electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.

Mass Spectrometry Workflow Diagram:

Caption: Workflow for GC-MS analysis of **Phenethyl lactate**.

Conclusion

The spectroscopic data of **Phenethyl lactate**, as detailed in this guide, provides a robust framework for its identification and characterization. The ^1H and ^{13}C NMR spectra reveal the precise connectivity of its proton and carbon frameworks. The IR spectrum confirms the presence of key functional groups, including the hydroxyl, ester, and aromatic moieties. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns that are invaluable for structural confirmation. For researchers and developers, a thorough

understanding and application of these spectroscopic techniques are essential for ensuring the quality, purity, and identity of **Phenethyl lactate** in their scientific endeavors.

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